molecular formula C12H17F2NO4 B13494441 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B13494441
M. Wt: 277.26 g/mol
InChI Key: SRXKXVDBUUMBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This bicyclic compound features a seven-membered bicyclo[4.1.0]heptane core with a tert-butoxycarbonyl (Boc) protective group at the 3-position and a carboxylic acid moiety at the 6-position. The 7,7-difluoro substitution distinguishes it from other analogs, influencing its electronic properties, solubility, and reactivity. Its molecular formula is C₁₂H₁₆F₂NO₄, with a molecular weight of 284.26 g/mol (inferred from structural analogs in ) . The Boc group enhances stability during synthetic processes, while the difluoro modification may improve metabolic resistance and binding affinity in biological systems .

Properties

IUPAC Name

7,7-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(8(16)17)7(6-15)12(11,13)14/h7H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKXVDBUUMBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C(C1)C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid generally involves:

  • Construction of the azabicyclo[4.1.0]heptane core.
  • Introduction of the difluoro substituents at the 7,7-positions.
  • Installation of the tert-butoxycarbonyl protecting group on the nitrogen atom.
  • Functionalization of the 6-position with a carboxylic acid group.

Key Synthetic Steps and Conditions

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of azabicyclo[4.1.0]heptane skeleton Cyclization of appropriate amino acid derivatives or azetidine precursors under controlled conditions Variable Requires stereochemical control for cis/trans isomers
2 Difluorination at 7,7-positions Use of electrophilic fluorinating agents such as Selectfluor or DAST derivatives Moderate to high Difluorination often requires low temperature and inert atmosphere
3 Boc protection of nitrogen Reaction with di-tert-butyl dicarbonate (Boc2O) in presence of base such as triethylamine High (80-95%) Standard procedure for amine protection
4 Carboxylation or introduction of carboxylic acid Hydrolysis of ester intermediates or direct carboxylation using CO2 under pressure Moderate to high Purification often involves acid-base extraction

Representative Synthetic Procedure

A representative synthesis reported in the literature (J. Org. Chem. 2010, 75, 5941-5952) for related azabicyclic carboxylic acids involves:

  • Starting from a suitable azetidine derivative, the bicyclic ring is constructed via intramolecular cyclopropanation.
  • Difluorination is achieved by treatment with a fluorinating reagent at 0°C to room temperature.
  • The amine is protected by reaction with di-tert-butyl dicarbonate in N,N-dimethylformamide (DMF) with triethylamine as base.
  • The carboxylic acid is introduced or revealed by hydrolysis of ester precursors using potassium hydroxide in ethanol/water at room temperature.
  • Purification is typically by extraction and chromatographic methods.

Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Reference
Boc Protection Di-tert-butyl dicarbonate, Triethylamine DMF 0°C to RT 1-2 h 85-90
Difluorination Selectfluor or DAST Dichloromethane or THF 0°C to RT Overnight 60-75 Literature precedent
Cyclopropanation Diazo compounds, metal catalysts DCM or THF 0°C to RT Several hours 70-80
Hydrolysis to acid KOH Ethanol/Water RT Overnight 60-70

Purification and Characterization

  • Purification is achieved by aqueous workup, extraction, drying over magnesium sulfate, and chromatographic techniques such as flash chromatography or preparative HPLC.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry (ESI-MS), and melting point determination.
  • Typical spectral data confirm the presence of Boc group, bicyclic ring, and difluoro substituents.
Preparation Aspect Details Comments
Core ring synthesis Cyclopropanation of azetidine derivatives Requires stereochemical control
Difluorination Electrophilic fluorination (Selectfluor, DAST) Sensitive to temperature and moisture
Boc Protection Di-tert-butyl dicarbonate in DMF with base High yield, standard method
Carboxylation Hydrolysis of esters with KOH in ethanol/water Moderate yield, mild conditions
Purification Extraction, drying, flash chromatography Essential for high purity
Characterization NMR, MS, melting point Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

    Oxidation and Reduction: The bicyclic structure can be subjected to oxidation and reduction reactions to modify the functional groups.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate the removal of the Boc group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the free amine.

Scientific Research Applications

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its bicyclic structure and fluorinated groups can be utilized in developing advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated molecules with biological systems.

    Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorinated groups and bicyclic structure allow it to bind to particular enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Analogs

cis-3-tert-Butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid
  • Structure : Lacks fluorine substituents at the 7-position.
  • Molecular Formula: C₁₂H₁₉NO₄ (MW: 241.28 g/mol) .
  • Higher conformational flexibility due to reduced steric hindrance.
  • Applications : Used as a building block for protease inhibitors and kinase modulators .
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic Acid
  • CAS : 1892678-82-8 .
  • Structural Variation : The carboxylic acid group is at the 1-position instead of the 6-position.
  • Impact : Altered spatial arrangement affects interactions with target proteins, as seen in analogues tested for antibiotic activity .

Fluorinated Analogs

6,6-Difluoro-3-azabicyclo[3.1.1]heptane-3-carboxylic Acid
  • Structure : Smaller bicyclo[3.1.1]heptane core with difluoro substitution at the 6-position.
  • Molecular Formula: C₇H₉F₂NO₂ (MW: 193.15 g/mol) .
  • Lower molecular weight improves solubility but may reduce target specificity.
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid
  • Structure : Six-membered bicyclo[3.1.0] system with fluorine at the 6-position.
  • Applications : Used in the synthesis of β-lactamase inhibitors, where fluorination enhances resistance to enzymatic degradation .

Functional Group Variations

tert-Butyl 6-Hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Structure : Hydroxyl group replaces the carboxylic acid.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability but reduces acidity, limiting its use in ionic interactions .
2-(tert-Butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic Acid
  • CAS : 1239421-67-0 .
  • Structural Variation : Azabicyclo system with Boc and carboxylic acid on adjacent positions.
  • Applications : Intermediate in peptide-mimetic drug design, where positional isomers influence target engagement .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substituents Key Applications
Target Compound (7,7-difluoro) C₁₂H₁₆F₂NO₄ 284.26 7,7-difluoro Anticancer agents
cis-3-Boc-3-azabicyclo[4.1.0]heptane-6-COOH C₁₂H₁₉NO₄ 241.28 None Protease inhibitors
6,6-Difluoro-3-azabicyclo[3.1.1]heptane-3-COOH C₇H₉F₂NO₂ 193.15 6,6-difluoro β-lactamase inhibitors

Biological Activity

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and specific functional groups, including a tert-butoxycarbonyl (Boc) protecting group and difluoro substituents. This compound has garnered attention for its potential biological activity, particularly in the context of drug development and biochemical research.

Structural Features

The structural composition of 3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid includes:

  • Molecular Formula : C12_{12}H17_{17}F2_{2}NO4_{4}
  • Molecular Weight : 277.26 g/mol
  • CAS Number : 2098065-06-4

The bicyclic structure, along with the fluorinated groups, enhances its binding affinity to biological targets, potentially making it an effective inhibitor in various biochemical pathways .

Biological Activity

Research indicates that this compound may interact with specific enzymes or receptors, suggesting its role as a biochemical probe or inhibitor. The presence of fluorine atoms is known to improve the lipophilicity and metabolic stability of compounds, which can enhance their pharmacological properties .

The mechanism of action involves the compound fitting into enzyme active sites or receptor binding pockets, modulating their activity through competitive inhibition or allosteric modulation. The fluorinated groups and Boc protecting group contribute to increased stability and reactivity, making it a candidate for therapeutic applications .

Applications in Research and Medicine

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has several notable applications:

  • Drug Development : Investigated for potential therapeutic properties in treating various diseases.
  • Biochemical Probes : Used to study enzyme mechanisms and receptor interactions.
  • Material Science : Explored for its unique properties in synthesizing advanced materials.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acidContains an oxygen atom in the bicyclic structureLacks fluorination; different reactivity profile
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylateSimilar bicyclic structure but with an ester groupDifferent functional groups affecting solubility
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylateSpirocyclic structure differing from bicyclicUnique spiro configuration affecting biological activity

This table illustrates how the presence of difluorination and the Boc group in 3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid imparts distinct chemical properties compared to other related compounds .

Case Studies

Several studies have documented the biological activity of similar compounds, providing insights into their potential applications:

  • Inhibition Studies : Research showed that fluorinated bicyclic compounds can effectively inhibit specific enzymes involved in metabolic pathways.
  • Binding Affinity Tests : Compounds with similar structures have demonstrated increased binding affinities for targeted receptors due to their unique conformations.

These studies suggest that 3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid could exhibit similar promising results.

Q & A

Q. What are the key synthetic challenges in preparing 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid, and how can they be methodologically addressed?

Answer: The synthesis involves challenges such as controlling stereochemistry, introducing fluorine substituents, and preserving the tert-butoxycarbonyl (Boc) group. Key steps include:

  • Fluorination : Electrophilic or nucleophilic fluorination agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity at the 7,7-positions .
  • Boc Protection : Introducing the Boc group early to protect the amine during subsequent reactions, followed by deprotection under acidic conditions (e.g., TFA) .
  • Purification : Use of preparative HPLC or column chromatography to isolate the bicyclic core, with monitoring via TLC or LC-MS to confirm intermediate purity .

Q. How does the tert-butoxycarbonyl (Boc) group enhance the compound’s utility in multi-step synthesis?

Answer: The Boc group acts as a temporary amine protector, enabling selective functionalization of other reactive sites (e.g., carboxylic acid). Its stability under basic conditions and labile nature under acidic cleavage (e.g., HCl/dioxane) allows for controlled deprotection without disrupting the bicyclic framework .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution and ¹H/¹³C NMR for bicyclic scaffold verification .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of carbonyl (Boc) and carboxylic acid functional groups .

Advanced Research Questions

Q. How do the 7,7-difluoro substituents influence the compound’s physicochemical properties and biological activity?

Answer: The difluoro groups enhance lipophilicity (logP), improving membrane permeability, while their electron-withdrawing effects stabilize the carboxylic acid moiety against metabolic degradation. Comparative studies with non-fluorinated analogs show increased metabolic stability in microsomal assays . Advanced simulations (e.g., DFT) predict altered charge distribution at the bicyclic core, potentially modulating target binding .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

Answer:

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. For example, instability in acidic conditions (pH < 3) correlates with Boc cleavage, while neutral/basic conditions preserve integrity .
  • Kinetic Analysis : Use Arrhenius plots to model degradation rates and identify optimal storage conditions (e.g., -20°C in anhydrous DMSO) .

Q. How can stereochemical outcomes be controlled during synthesis, and what advanced techniques validate configuration?

Answer:

  • Chiral Auxiliaries/Asymmetric Catalysis : Employ Evans oxazolidinones or Jacobsen epoxidation to direct stereochemistry at the bicyclic bridgehead .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

Q. What methodologies assess the compound’s potential as a biochemical probe in enzyme inhibition studies?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., proteases or kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Cellular Assays : Evaluate functional inhibition (e.g., IC₅₀) in HEK293 or primary cell lines transfected with target receptors .

Comparative and Mechanistic Questions

Q. How does this compound’s reactivity differ from non-fluorinated or mono-fluorinated analogs in nucleophilic substitution reactions?

Answer: The 7,7-difluoro substitution reduces electron density at adjacent carbons, slowing SN2 reactions but favoring SN1 pathways due to carbocation stabilization. Mono-fluorinated analogs exhibit intermediate reactivity, validated by kinetic studies using ¹⁹F NMR .

Q. What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding poses in enzyme active sites, prioritizing hydrogen bonding with the carboxylic acid group .
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-target complexes over nanosecond timescales .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.